molecular formula C10H7BrO4S B3214731 2-Bromo-5-(prop-2-yne-1-sulfonyl)benzoic acid CAS No. 1152496-73-5

2-Bromo-5-(prop-2-yne-1-sulfonyl)benzoic acid

Cat. No.: B3214731
CAS No.: 1152496-73-5
M. Wt: 303.13
InChI Key: LPBHCUJJOCSXNX-UHFFFAOYSA-N
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Description

2-Bromo-5-(prop-2-yne-1-sulfonyl)benzoic acid is a versatile organic compound with the molecular formula C₁₀H₇BrO₄S and a molecular weight of 303.13 g/mol . This compound is characterized by the presence of a bromine atom, a prop-2-yne-1-sulfonyl group, and a benzoic acid moiety. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(prop-2-yne-1-sulfonyl)benzoic acid typically involves the bromination of 5-(prop-2-yne-1-sulfonyl)benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(prop-2-yne-1-sulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions produce sulfonic acids, sulfonates, alcohols, or alkanes .

Scientific Research Applications

2-Bromo-5-(prop-2-yne-1-sulfonyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(prop-2-yne-1-sulfonyl)benzoic acid involves its interaction with molecular targets through its reactive functional groups. The bromine atom and the prop-2-yne-1-sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target molecule and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(prop-2-yne-1-sulfonyl)benzoic acid: Characterized by the presence of a bromine atom and a prop-2-yne-1-sulfonyl group.

    2-Chloro-5-(prop-2-yne-1-sulfonyl)benzoic acid: Similar structure but with a chlorine atom instead of bromine.

    2-Iodo-5-(prop-2-yne-1-sulfonyl)benzoic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in chemical reactions. The presence of the bromine atom allows for selective substitution reactions, while the prop-2-yne-1-sulfonyl group provides additional sites for oxidation and reduction reactions .

Properties

IUPAC Name

2-bromo-5-prop-2-ynylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO4S/c1-2-5-16(14,15)7-3-4-9(11)8(6-7)10(12)13/h1,3-4,6H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBHCUJJOCSXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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